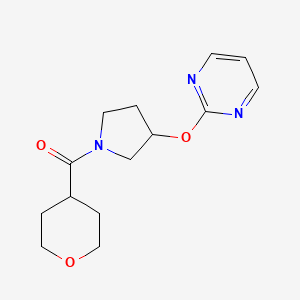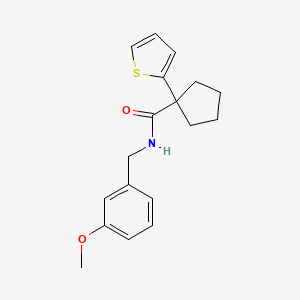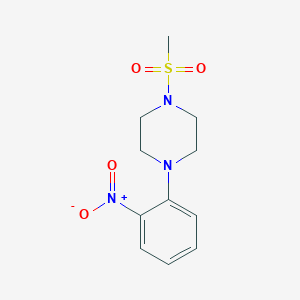
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H17ClN4OS and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship and Antagonistic Properties
Research on compounds structurally similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone reveals insights into their pharmacological properties, particularly focusing on structure-activity relationships and their antagonistic properties against certain receptors. Studies have shown the importance of a basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety in achieving potent activity. For instance, 1,2-dihydro-2-oxopyridine moieties have been identified as effective linking groups due to their planar structure, facilitating interaction with biological targets. This structural arrangement has been associated with significant activity in inhibiting certain physiological reflexes in animal models, suggesting potential therapeutic applications in conditions mediated by similar pathways (Matsui et al., 1992).
Antituberculosis Activity
The synthesis of derivatives related to the core structure of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has also been explored for their antituberculosis activity. A study on 3-heteroarylthioquinoline derivatives demonstrated notable in vitro activity against Mycobacterium tuberculosis, highlighting the potential of structurally related compounds in contributing to the development of new antituberculosis agents. The research found that specific substitutions on the thioquinoline scaffold could lead to compounds with low cytotoxicity and high activity against MTB strains, indicating a promising direction for future drug development efforts (Chitra et al., 2011).
Antibacterial and Antiviral Potentials
Another area of interest is the exploration of antibacterial and antiviral potentials of compounds with similar frameworks. For example, novel series of derivatives have been synthesized and evaluated for their antibacterial activities, showing potential against various bacterial strains. This suggests that the chemical scaffold under discussion may serve as a valuable starting point for the design of new antibacterial agents (Joshi et al., 2011). Additionally, derivatives have demonstrated antiviral activities, including against HSV1 and HAV-MBB, further underscoring the versatility of this chemical structure in contributing to the development of new therapeutic agents (Attaby et al., 2006).
Synthetic Methodologies and Chemical Transformations
The chemical transformation and synthesis of complex structures based on the 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone scaffold have been subjects of research, highlighting advances in synthetic chemistry. Innovative methodologies have been developed for the construction of related compounds, demonstrating the adaptability of this chemical framework for various synthetic applications. This includes efficient strategies for constructing dihydropyridine scaffolds and facilitating diversity-oriented synthesis approaches, which are crucial for expanding the chemical space of potential therapeutic agents (Chen et al., 2011).
Propiedades
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-14-7-8-17(21-11-14)23-19-22-15(12-26-19)10-18(25)24-9-3-5-13-4-1-2-6-16(13)24/h1-2,4,6-8,11-12H,3,5,9-10H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPQCQDAKDRCHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)


![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
amine hydrochloride](/img/structure/B2386809.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)
![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)